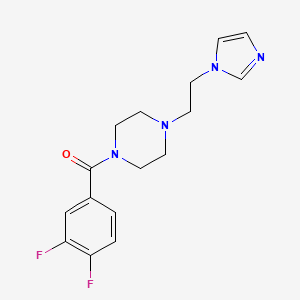
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C16H18F2N4O and its molecular weight is 320.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates an imidazole ring, a piperazine moiety, and a difluorophenyl group, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic applications, including:
- Enzyme Inhibition : The imidazole ring is known for its ability to chelate metal ions, which is crucial in enzyme active sites. This property makes the compound a candidate for developing enzyme inhibitors.
- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Metal Ion Interaction : The imidazole moiety interacts with metal ions in enzymes, potentially inhibiting their activity.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Enzyme Inhibition
A study evaluated the compound's efficacy as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated a significant inhibition with an IC50 value of approximately 25 µM, suggesting moderate potency against target enzymes involved in cancer metabolism.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus, indicating potential as an antibacterial agent.
Case Study 3: Anticancer Studies
Research on cancer cell lines revealed that the compound induced apoptosis in A549 lung cancer cells. Flow cytometry analysis showed increased Annexin V positivity, indicating early apoptotic events at concentrations of 10 µM and higher.
Data Table of Biological Activities
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-14-2-1-13(11-15(14)18)16(23)22-9-7-20(8-10-22)5-6-21-4-3-19-12-21/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLOMMOPGAVBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














